N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)picolinamide
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Description
The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)picolinamide” is a complex organic molecule. It contains a tetrahydroquinoline group, a picolinamide group, and a 4-fluorophenylsulfonyl group . These groups are common in many pharmaceuticals and biologically active compounds.
Scientific Research Applications
Organocatalytic Enantioselective Syntheses
One study details the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines through BINOL-phosphoric acid-catalyzed asymmetric Pictet-Spengler reactions. This methodology was applied to synthesize natural products and synthetic drugs, showcasing the compound's importance in synthesizing biologically active molecules (Elma Mons et al., 2014).
Molecular Binding and Inhibition Studies
Research comparing the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) identified interactions crucial for enhanced inhibitory potency. This work highlights the role of specific molecular interactions in enzyme inhibition, potentially guiding the design of new therapeutic agents (G. L. Grunewald et al., 2006).
Synthesis of Bioactive Molecules
Another study focused on the synthesis and antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate. This research underscores the compound's utility in generating bioactive molecules with potential antimicrobial properties (D. B. Janakiramudu et al., 2017).
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-7-10-18(11-8-16)29(27,28)25-13-3-4-15-6-9-17(14-20(15)25)24-21(26)19-5-1-2-12-23-19/h1-2,5-12,14H,3-4,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFISRNHZBVKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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